ADB-BUTINACA is synthesized from precursors such as ADB-INACA, which itself is derived from methyl indazole-3-carboxylate. The compound is classified under the category of synthetic cannabinoids, which are often created to circumvent legal restrictions on cannabis and its derivatives. In many jurisdictions, including the United States, ADB-BUTINACA is listed as a Schedule I controlled substance due to its potential for abuse and lack of accepted medical use.
The synthesis of ADB-BUTINACA typically involves several key steps:
A detailed method involves using gas chromatography-mass spectrometry (GC-MS) for separation and identification, where specific conditions such as temperature programming and carrier gas flow rates are critical for accurate analysis . The synthesis requires specialized laboratory equipment and skilled personnel due to the complexity of the reactions involved.
ADB-BUTINACA has a complex molecular structure characterized by an indazole core with various substituents. The molecular formula is C_{19}H_{24}N_{4}O, and it features a butanamide side chain that contributes to its binding affinity at cannabinoid receptors. Key structural data includes:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for structural confirmation, providing insights into the compound's chemical environment .
ADB-BUTINACA undergoes various chemical reactions typical of synthetic cannabinoids, including:
The compound's interactions with cannabinoid receptors can also be characterized through binding assays that measure potency (EC50 values) at CB1 and CB2 receptors.
ADB-BUTINACA acts primarily as an agonist at cannabinoid receptors, particularly CB1 and CB2. Its mechanism involves:
The pharmacokinetics suggest rapid metabolism with a half-life of less than 30 minutes in human liver microsomes .
ADB-BUTINACA exhibits several notable physical properties:
ADB-BUTINACA has been utilized primarily in forensic science due to its emergence as a new psychoactive substance. Analytical methods have been developed for detecting this compound in biological matrices such as hair, urine, and blood samples. Its identification is crucial for understanding patterns of use among populations exposed to synthetic cannabinoids.
Additionally, research into ADB-BUTINACA contributes to the broader field of synthetic cannabinoid studies, aiding in the development of regulatory frameworks aimed at controlling emerging substances on the drug market .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9